molecular formula CHNaO2 B7799672 sodium;oxo(113C)methanolate

sodium;oxo(113C)methanolate

Cat. No.: B7799672
M. Wt: 69.000 g/mol
InChI Key: HLBBKKJFGFRGMU-YTBWXGASSA-M
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Description

Sodium;oxo(113C)methanolate (CAS: 23102-86-5), also known as sodium formate-13C, is the sodium salt of isotopically labeled formic acid, where the carbon atom in the carboxyl group is the stable isotope carbon-13 (¹³C). This compound is characterized by its high isotopic purity (99 atom % ¹³C) and is primarily utilized in research applications requiring isotopic tracing, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies . Its structure (HCOO⁻Na⁺) is analogous to unlabeled sodium formate but with distinct spectroscopic properties due to the ¹³C label. Storage conditions require protection from light, moisture, and oxygen, with recommendations for argon-filled, dry environments .

Properties

IUPAC Name

sodium;oxo(113C)methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBBKKJFGFRGMU-YTBWXGASSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

69.000 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound “sodium;oxo(113C)methanolate” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of “this compound” may involve large-scale chemical reactions using specialized equipment and conditions. This ensures the efficient and cost-effective production of the compound while maintaining high standards of quality and safety.

Chemical Reactions Analysis

Hydrolysis and Carbon Dioxide Reactivity

Sodium methoxide reacts vigorously with water or atmospheric moisture to form methanol and sodium hydroxide:

CH3ONa+H2OCH3OH+NaOHΔH=6.5±2.4kJ/mol[4]\text{CH}_3\text{ONa} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{OH} + \text{NaOH} \quad \Delta H = -6.5 \pm 2.4 \, \text{kJ/mol} \,[4]

This exothermic reaction releases significant heat, posing ignition risks for methanol vapors . Additionally, CO2_2 absorption yields sodium carbonate and methanol:

CH3ONa+CO2+H2O2CH3OH+Na2CO3[1][5]\text{CH}_3\text{ONa} + \text{CO}_2 + \text{H}_2\text{O} \rightarrow 2 \, \text{CH}_3\text{OH} + \text{Na}_2\text{CO}_3 \,[1][5]

The latter reaction causes gradual degradation of sodium methoxide, impacting reproducibility in Suzuki coupling reactions .

Inorganic Acids

Neutralization with hydrochloric acid proceeds via:

CH3ONa+HClCH3OH+NaClΔH=108.0±3.1kJ/mol[4][7]\text{CH}_3\text{ONa} + \text{HCl} \rightarrow \text{CH}_3\text{OH} + \text{NaCl} \quad \Delta H = -108.0 \pm 3.1 \, \text{kJ/mol} \,[4][7]

Carboxylic Acids

Sodium methoxide abstracts protons from carboxylic acids to form methyl esters:

CH3ONa+RCOOHRCOOCH3+NaOH[3]\text{CH}_3\text{ONa} + \text{RCOOH} \rightarrow \text{RCOOCH}_3 + \text{NaOH} \,[3]

Organohalides

In Williamson ether synthesis, it reacts with alkyl halides to produce ethers:

CH3ONa+R-XR-O-CH3+NaX[3]\text{CH}_3\text{ONa} + \text{R-X} \rightarrow \text{R-O-CH}_3 + \text{NaX} \,[3]

For example, tert-butyl iodide forms methyl tert-butyl ether (MTBE) . With chloroform, trimethyl orthoformate is generated:

3CH3ONa+CHCl3HC(OCH3)3+3NaCl[3]3 \, \text{CH}_3\text{ONa} + \text{CHCl}_3 \rightarrow \text{HC(OCH}_3)_3 + 3 \, \text{NaCl} \,[3]

Biodiesel Production

Sodium methoxide catalyzes transesterification of triglycerides with methanol to yield fatty acid methyl esters (FAMEs):

Triglyceride+3CH3OHCH3ONa3FAMEs+Glycerol[1][5]\text{Triglyceride} + 3 \, \text{CH}_3\text{OH} \xrightarrow{\text{CH}_3\text{ONa}} 3 \, \text{FAMEs} + \text{Glycerol} \,[1][5]

Free fatty acids in feedstock form soap byproducts, necessitating high-purity reagents .

Polymerization

It initiates anionic polymerization of ethylene oxide to form high-molecular-weight polyethers .

Thermodynamic and Kinetic Data

ReactionΔH (kJ/mol)ConditionsSource
Hydrolysis (H2_2O)6.5±2.4-6.5 \pm 2.425°C, aqueous
Neutralization (HCl)108.0±3.1-108.0 \pm 3.1Dilute HCl solution
Transesterification (biodiesel)Exothermic60–80°C, methanol

Reactivity Hazards

  • Moisture Sensitivity : Reacts explosively with water, releasing flammable H2_2 gas when traces of light metals (e.g., Al, Mg) are present .

  • Incompatibilities : Violent reactions occur with fluorinated cyclopropenyl methyl ethers and 4-chloronitrobenzene .

Synthetic Utility in Organic Chemistry

Sodium methoxide facilitates Michael additions, exemplified by its use in forming δ-diketones from enynones and 3-oxo-3-phenylpropanenitrile . Reactions proceed regioselectively at room temperature in methanol, yielding diastereomeric mixtures (2.5:1 ratio) in 53–98% yields .

Scientific Research Applications

Organic Synthesis

Sodium methanolate serves as a powerful reagent in organic chemistry. It is commonly used for:

  • Deprotection Reactions : Sodium methanolate is utilized to remove protecting groups from alcohols and other functional groups in complex organic molecules. For instance, it can effectively deprotect acetylated sugars to yield free hydroxyl groups necessary for further reactions .
  • Synthesis of Glycosides : It plays a crucial role in the synthesis of glycosides, where it acts as a nucleophile in glycosylation reactions. Its ability to facilitate the formation of glycosidic bonds makes it invaluable in carbohydrate chemistry .
  • Formation of Allene Precursors : In recent studies, sodium methanolate has been employed in the conversion of sugar derivatives into allene precursors, which are essential intermediates for synthesizing various bioactive compounds .

Agricultural Applications

Sodium methanolate has been explored for its potential in enhancing agricultural productivity:

  • Crop Enhancement : Research indicates that sodium methanolate can improve plant vigor and stress tolerance. It has been tested alongside various herbicides to enhance crop yield without compromising safety .
  • Pesticidal Formulations : The compound is included in formulations aimed at pest control, demonstrating efficacy against various agricultural pests. Its compatibility with crop plants allows for its use in integrated pest management strategies .

Pharmaceutical Applications

The pharmaceutical industry also recognizes the utility of sodium methanolate:

  • Medicinal Chemistry : Sodium methanolate is used in synthesizing pharmaceutical compounds, particularly those requiring the formation of specific functional groups or structural modifications. It has been integral in developing compounds targeting bacterial infections by inhibiting key enzymes such as LpxC .
  • Antibacterial Agents : Recent patents highlight its role in creating new antibacterial agents that show promise against resistant strains of bacteria. The compound’s ability to modify existing drug structures enhances their therapeutic efficacy .

Table 1: Summary of Applications

Application AreaSpecific UseReference
Organic SynthesisDeprotection reactions
Glycoside synthesis
Formation of allene precursors
Agricultural EnhancementsCrop vigor improvement
Pesticidal formulations
Pharmaceutical ChemistrySynthesis of medicinal compounds
Development of antibacterial agents

Case Study: Glycosylation Reaction Using Sodium Methanolate

In a study conducted by Dondoni et al., sodium methanolate was utilized to facilitate the glycosylation reaction between an activated sugar donor and an acceptor molecule. The reaction yielded a significant amount of the desired glycoside product with high selectivity and efficiency. This demonstrates sodium methanolate's effectiveness as a catalyst in complex carbohydrate synthesis .

Mechanism of Action

The mechanism of action of “sodium;oxo(113C)methanolate” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for developing new applications and optimizing the use of the compound in research and industry.

Comparison with Similar Compounds

Sodium Methanolate (Sodium Methoxide, CH₃ONa)

Chemical Properties :

  • Structure : CH₃O⁻Na⁺, a strong alkoxide base.
  • Reactivity: Reacts violently with water to produce methanol and NaOH. Highly hygroscopic and corrosive .
  • Applications : Catalyst in biodiesel production, pharmaceutical synthesis (e.g., vitamins, sulfonamides), and organic deoxygenation reactions .

Comparison :

  • Basicity : Sodium methoxide (pKa ~15.5) is significantly more basic than sodium formate (pKa ~3.75), making it suitable for deprotonation reactions.
  • Isotopic Labeling: Unlike sodium formate-13C, sodium methoxide lacks isotopic labeling unless synthesized with ¹³C-methanol.
  • Safety : Both compounds are corrosive, but sodium methoxide poses higher risks due to its extreme alkalinity and flammability .
Property Sodium;oxo(113C)methanolate Sodium Methanolate
Molecular Formula H¹³COONa CH₃ONa
Molecular Weight (g/mol) 69.00 (with ¹³C) 54.02
Melting Point ~253°C (decomposes) 6.8°C (30% solution)
Primary Use Isotopic tracing in research Organic synthesis catalyst

Sodium Oxalate (Na₂C₂O₄)

Chemical Properties :

  • Structure : Disodium salt of oxalic acid (C₂O₄²⁻).
  • Reactivity : Forms insoluble complexes with metal ions (e.g., Ca²⁺, Cd²⁺) and acts as a reducing agent .

Comparison :

  • Acidity : Oxalate is a dicarboxylate (pKa₁ = 1.25, pKa₂ = 4.14), more acidic than formate.
  • Applications : Analytical chemistry (e.g., titrations), precipitation of metal ions. Sodium formate-13C lacks chelation capability but is preferred in isotopic studies .

Metam-Sodium (Sodium Methyldithiocarbamate, C₂H₄NNaS₂)

Chemical Properties :

  • Structure : Contains a dithiocarbamate group (S⁻–CS–N⁻–CH₃).
  • Reactivity : Releases methyl isothiocyanate upon hydrolysis, a potent fumigant .

Comparison :

  • Toxicity : Metam-sodium is highly toxic (LD₅₀ = 1,687 mg/kg in rats) compared to sodium formate-13C, which has low acute toxicity .
  • Applications : Agricultural pesticide vs. sodium formate-13C’s niche role in research.

Sodium Ethoxide (CH₃CH₂ONa)

Chemical Properties :

  • Structure : Ethoxide ion (CH₃CH₂O⁻) paired with Na⁺.
  • Reactivity : Stronger base than sodium methoxide due to the electron-donating ethyl group.

Comparison :

  • Basicity : Sodium ethoxide (pKa ~19) is more basic than sodium methoxide and formate.
  • Isotopic Variants : Ethoxide analogs of sodium formate-13C are rare, limiting their use in isotopic studies.

Q & A

Q. What are the optimal synthetic methods for sodium oxo(113C)methanolate, and how do reaction conditions influence isotopic purity?

Sodium oxo(113C)methanolate, a carbon-13 isotopically labeled variant of sodium methoxide, is synthesized via alkali metal (Na) reactions with isotopically labeled methanol (CH₃¹³OH) under anhydrous conditions. Key factors include:

  • Temperature control : Reactions must occur below 70°C to prevent decomposition .
  • Solvent selection : Methanol or ethanol solvents minimize side reactions (e.g., hydrolysis) and stabilize the product .
  • Isotopic purity : Use of 99% enriched CH₃¹³OH ensures minimal cross-contamination. Post-synthesis, purification via vacuum distillation removes unreacted methanol and sodium carbonate impurities .

Methodological Note: Monitor isotopic incorporation using mass spectrometry or ¹³C NMR (e.g., δ ~50 ppm for methoxy-¹³C) .

Q. How does sodium oxo(113C)methanolate decompose in aqueous environments, and what precautions are necessary for handling?

Sodium oxo(113C)methanolate reacts violently with water: CH313ONa+H2OCH313OH+NaOH\text{CH}_3^{13}\text{ONa} + \text{H}_2\text{O} \rightarrow \text{CH}_3^{13}\text{OH} + \text{NaOH}

This exothermic reaction generates heat (\sim126.6°C decomposition point) and corrosive NaOH .

  • Handling protocols : Use inert atmospheres (N₂/Ar) and moisture-free glassware.
  • Storage : Store in sealed containers with molecular sieves to prevent hygroscopic degradation .

Advanced Research Questions

Q. What role does sodium oxo(113C)methanolate play in tracing methoxy group transfer mechanisms in organic synthesis?

The ¹³C label enables precise tracking of methoxy groups in reactions like transesterification or nucleophilic substitutions. For example:

  • In biodiesel synthesis, isotopic labeling clarifies catalyst efficiency by quantifying methoxy transfer to triglycerides .
  • In drug synthesis (e.g., sulfadiazine), ¹³C-labeled intermediates validate reaction pathways via kinetic isotope effect (KIE) studies .

Methodological Note: Combine GC-MS with isotope ratio monitoring to distinguish labeled vs. unlabeled products .

Q. How can conflicting data on sodium methanolate’s stability in non-polar solvents be resolved?

Discrepancies arise from solvent purity and trace moisture. For instance:

  • reports insolubility in benzene, but contaminated solvents (e.g., H₂O >0.1%) trigger hydrolysis.
  • Experimental design : Pre-dry solvents (e.g., activated molecular sieves) and use Karl Fischer titration to verify H₂O content <50 ppm .
  • Contradiction resolution : Replicate studies under controlled anhydrous conditions to isolate solvent effects .

Q. What analytical techniques best characterize sodium oxo(113C)methanolate’s structural and thermal properties?

  • FTIR : Confirm methoxy C-O stretching (\sim1050 cm⁻¹) and absence of OH⁻ bands .
  • TGA/DSC : Decomposition onset at 126.6°C correlates with NaOH formation; deviations indicate impurities .
  • XRD : Amorphous structure (lack of sharp peaks) distinguishes it from crystalline sodium carbonate byproducts .

Data Contradictions and Resolution

Q. Why do studies report varying catalytic efficiencies of sodium methanolate in esterification reactions?

Discrepancies stem from:

  • Free alkali content : NaOH impurities (>0.5%) reduce catalytic activity by promoting saponification .
  • Solution pH : Optimal activity occurs at pH >12; deviations alter reaction kinetics .
  • Resolution : Standardize catalyst batches via titration (e.g., HCl back-titration for total alkalinity) .

Methodological Guidelines

Designing a kinetic study on sodium oxo(113C)methanolate’s reactivity in cross-coupling reactions

  • Control variables : Temperature (25–70°C), solvent polarity (methanol vs. THF), and substrate concentration.
  • Isotopic tracing : Use ¹³C NMR to monitor methoxy transfer rates (e.g., Suzuki-Miyaura couplings) .
  • Data analysis : Apply Arrhenius equation to derive activation energy (Eₐ) for labeled vs. unlabeled systems .

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